E6201, also known as ER-806201, is a novel compound that acts as an ATP-competitive inhibitor of the mitogen-activated protein kinase (MEK). It has been developed primarily for therapeutic applications in oncology, particularly targeting tumors with specific genetic mutations such as BRAF-V600E. E6201 is structurally distinct from traditional allosteric MEK inhibitors, which allows it to interact with the ATP binding site of MEK1, thereby inhibiting its activity more effectively in certain cancer types .
E6201 functions by inhibiting the phosphorylation of extracellular signal-regulated kinase 2 (ERK2), a critical component of the MAPK signaling pathway. The compound demonstrates a potent inhibitory effect on MEK1-induced ERK2 phosphorylation, with an IC50 value of approximately 5.2 nanomolar . The mechanism of action involves binding to the ATP site of MEK1, preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival in cancerous cells .
E6201 has shown significant biological activity against various cancer cell lines harboring the BRAF-V600E mutation. In preclinical studies, E6201 demonstrated a high degree of efficacy in inducing apoptosis and inhibiting cell growth in these cells, outperforming several other MEK inhibitors in terms of potency . Additionally, it has been noted for its ability to penetrate the blood-brain barrier effectively, making it a candidate for treating brain metastases associated with melanoma .
The synthesis of E6201 involves several steps that include modifications to existing natural products. Initial formulations were derived from a natural product called f152A1. The synthetic route typically includes the use of various organic reactions to introduce functional groups that enhance its inhibitory properties and bioavailability . The iterative synthesis process allows for fine-tuning of the compound's structure to optimize its pharmacological profile.
E6201 has potential applications primarily in oncology as a targeted therapy for cancers driven by mutations in the MAPK pathway, particularly melanoma with BRAF mutations. Its unique mechanism allows it to be effective against tumors that have developed resistance to other kinase inhibitors. Clinical trials are ongoing to evaluate its efficacy and safety in patients with advanced solid tumors .
Studies on E6201 have focused on its interactions within the MAPK signaling pathway and its ability to circumvent resistance mechanisms commonly associated with other therapies. Notably, E6201 has been shown to retain effectiveness against cells harboring mutations that confer resistance to other MEK inhibitors, such as the MEK1-C121S mutation found in some BRAF-V600E mutant melanomas . This unique interaction profile highlights its potential as a treatment option where traditional therapies fail.
E6201 can be compared with several other compounds that also target the MAPK pathway or have similar mechanisms of action. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Trametinib | Allosteric MEK inhibitor | First FDA-approved MEK inhibitor |
Cobimetinib | Allosteric MEK inhibitor | Used in combination with BRAF inhibitors |
Vemurafenib | BRAF inhibitor | Specifically targets BRAF mutations |
Selumetinib | Allosteric MEK inhibitor | Used for various solid tumors |
Uniqueness of E6201: Unlike the aforementioned compounds, E6201's ATP-competitive nature allows it to maintain efficacy against resistant mutations, making it a promising candidate for treating challenging cases of melanoma and potentially other cancers . Its ability to penetrate the blood-brain barrier also sets it apart from many conventional therapies targeting solid tumors.
E6201 (chemical name: (3S,4R,8S,9S)-14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,7,8,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7-dione) is a synthetic 14-membered macrolactone with the molecular formula C₂₁H₂₇NO₆ and a molecular weight of 389.45 g/mol. Its core structure consists of a β-resorcylic acid (2,4-dihydroxybenzoic acid) framework fused to a macrocyclic lactone ring (Figure 1). The stereochemical configuration includes four defined stereocenters at positions C3 (S), C4 (R), C8 (S), and C9 (S), as confirmed by X-ray crystallography and synthetic studies. The absolute configuration of these centers is critical for its biological activity, particularly its binding affinity to kinase targets.
The compound features two double bonds (Δ⁵Z and Δ¹¹E) and a cis-enone moiety (α,β-unsaturated ketone), which facilitates covalent interactions with cysteine residues in target proteins. The ethylamino group at position 14 enhances solubility and target selectivity compared to natural resorcylic lactone analogs.
Key structural features:
E6201 was designed as a synthetic analog of the natural resorcylic lactone LL-Z1640-2 (5Z-7-oxozeaenol), a fungal metabolite with kinase-inhibitory properties. The design principles focus on optimizing three domains:
Modifications from LL-Z1640-2 include:
Table 1: Structural comparison of E6201 and natural resorcylic lactones.
Feature | E6201 | LL-Z1640-2 |
---|---|---|
Core structure | β-Resorcylic acid lactone | β-Resorcylic acid lactone |
Position 14 substituent | Ethylamino | Methoxy |
Double bonds | Δ⁵Z, Δ¹¹E | Δ⁵Z, Δ¹¹E |
Key functional groups | Cis-enone, ethylamino | Cis-enone, methoxy |
Molecular weight | 389.45 g/mol | 362.40 g/mol |
E6201 and LL-Z1640-2 share a common resorcylic lactone scaffold but differ in substituents and biological targets:
Parameter | E6201 | LL-Z1640-2 |
---|---|---|
Primary target | MEK-1/MEKK-1 | TAK1 |
IC₅₀ (MEK-1) | 31 nM | >1,000 nM |
IC₅₀ (TAK1) | >1,000 nM | 8 nM |
Antiproliferative activity | IC₅₀ = 160 nM (keratinocytes) | IC₅₀ = 50 nM (cancer cells) |
The absolute configuration of E6201 was unequivocally established using X-ray crystallography (PDB entry: 6I1S). Key findings:
Figure 2: X-ray crystal structure of E6201 bound to ACVR1 kinase (PDB 6I1S). The electron density map (2Fₒ−Fᶜ, contoured at 1.0σ) validates the stereochemical configuration.
Crystallographic data corroborate synthetic studies showing that inversion of stereochemistry at C3 or C8 reduces MEK-1 inhibition by >100-fold. The absolute configuration is essential for maintaining the bioactive conformation of the macrocyclic ring.
The total synthesis of E6201 was developed as part of a comprehensive medicinal chemistry effort inspired by the natural product LL-Z1640-2, a member of the zearalenone natural product family derived from the fungus Curvularia verruculosa [1] [2]. The synthetic strategy was designed to create a fully synthetic analog that could overcome the limitations of natural product isolation while maintaining and enhancing the desired biological activity.
The initial synthesis approach involved a multi-step strategy that utilized the natural product LL-Z1640-2 as a structural template [1] [3]. The key strategic decision was to modify the natural product scaffold through systematic structural modifications, particularly focusing on the carbon-14 position to introduce nitrogen-alkyl substitutions that would enhance potency and bioavailability.
A significant breakthrough in the synthesis strategy came with the development of a simplified route featuring selective Buchwald-Hartwig amination reaction and Heck reaction coupling [3]. This approach successfully replaced the more complex selenium chemistry that was initially employed, resulting in a more practical and scalable synthetic route.
The synthetic route to E6201 involved several critical intermediates that required careful optimization. The key intermediate 4 was produced through a six-step sequence in 43% overall yield [3]. This intermediate was subsequently deprotected with trifluoroacetic acid and re-protected with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in 89% yield over two steps, demonstrating the importance of protecting group strategies in the synthesis.
Synthetic Intermediate | Yield (%) | Key Transformation |
---|---|---|
Benzimidazole intermediate 4 | 43 | Six-step sequence from compound 3 |
TBDPS-protected intermediate | 89 | Deprotection/re-protection sequence |
Phenol 5 | 78 | Bromination, thiophenol displacement, TBAF desilylation |
MOM-protected intermediate | 87 | Sequential MOM-Cl protection |
The properly protected intermediate underwent a series of transformations including bromination, displacement with thiophenol, and TBAF desilylation to afford phenol 5 in 78% yield over three steps [3]. This sequence was critical for establishing the correct substitution pattern required for the final macrocyclic closure.
The optimization of the amination reaction represented a significant advancement in the synthetic route. Careful survey of conditions for Buchwald-Hartwig amination reactions revealed that ditriflate 23 could be selectively aminated when P(t-Bu)3 was used as the palladium ligand [3]. This selective amination occurred exclusively at the C14 position with no undesired regio-isomer formation, providing the desired amide 24 in 62% isolated yield.
The coupling of triflate 24 with acyclic olefin 25 proceeded smoothly under modified Heck conditions, yielding 65% after purification [3]. This reaction successfully replaced the selenium chemistry and shortened the synthetic sequence to nine steps from ditriflate 23 with an overall yield of 19%, representing an 83% average yield per step.
The structure-activity relationship studies for E6201 revealed critical insights into the molecular determinants of biological activity. The most significant finding was that modification at the C14 position through N-alkyl substitution dramatically enhanced both in vitro potency and oral bioavailability in anti-inflammatory assays [1] [3].
The SAR analysis demonstrated that the ethyl substitution at the nitrogen (compound 22, E6201) provided superior activity compared to the methyl analog (compound 21). This finding was particularly important as it guided the selection of E6201 as the clinical candidate [3].
Compound | Substitution | IC50 (nM) | Oral Activity |
---|---|---|---|
21 | N-methyl | 85 | Moderate |
22 (E6201) | N-ethyl | 56 | Enhanced |
The benzimidazole core structure proved to be essential for activity, with the fused heterocyclic system providing the necessary structural framework for kinase inhibition. The specific substitution pattern around the benzimidazole nucleus was critical for maintaining selectivity and potency [4].
The macrocyclic nature of E6201 was found to be crucial for its biological activity. The 14-membered macrocycle provided the appropriate conformational constraint necessary for effective binding to the target kinases, particularly MEK1 and MEKK1 [5] [6].
The development of E6201 analogs focused on optimizing pharmacokinetic properties while maintaining the desired biological activity. The compound exhibited high plasma protein binding (>95%) across species, with metabolic stability half-life ranging from 36 to 89 minutes [7].
E6201 was rapidly metabolized to its active metabolite ER-813010, which exhibited formation-limited elimination with a half-life ranging from 3.08 to 9.47 hours [5]. This metabolite contributed significantly to the overall pharmacological activity of the compound.
Pharmacokinetic Parameter | E6201 | ER-813010 |
---|---|---|
Elimination half-life (h) | 1.6-6.8 | 3.08-9.47 |
Plasma protein binding (%) | >95 | Not specified |
Clearance (L/h/kg) | 3.45-10.92 | Formation-limited |
The analog development program also focused on optimizing the stability of the compound under physiological conditions. In vitro studies using human hepatocytes and microsomes revealed that E6201 had minimal potential for drug-drug interactions, with no significant inhibitory or induction effects on major cytochrome P450 enzymes up to 10 μM concentrations [7].
The high clearance and large volume of distribution observed in preclinical species were well predicted by allometric scaling, providing confidence in the human pharmacokinetic predictions [7]. The compound demonstrated good brain penetration, with drug concentrations in brain tissue approximately 4.8-6.4 times higher than plasma levels, suggesting potential utility for treating central nervous system malignancies [6].